molecular formula C16H18N2O4S B2799423 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 514183-40-5

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2799423
CAS No.: 514183-40-5
M. Wt: 334.39
InChI Key: JMXYACYSUYKSNR-UHFFFAOYSA-N
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Description

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, a dioxopyrrolidinyl moiety, and a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with maleic anhydride to form the cyclohexyl-substituted dioxopyrrolidinyl intermediate. This intermediate is then reacted with thiol-containing nicotinic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nicotinic acid moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the nicotinic acid moiety.

    Reduction: Reduced forms of the dioxopyrrolidinyl ring.

    Substitution: Substituted nicotinic acid derivatives.

Scientific Research Applications

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
  • 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)pyridine

Uniqueness: 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-13-9-12(15(20)18(13)10-5-2-1-3-6-10)23-14-11(16(21)22)7-4-8-17-14/h4,7-8,10,12H,1-3,5-6,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXYACYSUYKSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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